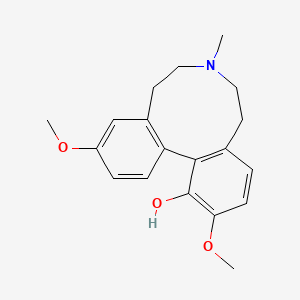

(+)-Bractazonine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H23NO3 |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

4,15-dimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol |

InChI |

InChI=1S/C19H23NO3/c1-20-10-8-13-4-7-17(23-3)19(21)18(13)16-6-5-15(22-2)12-14(16)9-11-20/h4-7,12,21H,8-11H2,1-3H3 |

InChI-Schlüssel |

MBLGPHJTZBIIBC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=C(C3=C(CC1)C=C(C=C3)OC)C(=C(C=C2)OC)O |

Synonyme |

(+)-bractazonine bractazonine |

Herkunft des Produkts |

United States |

Natural Occurrence, Isolation, and Source Dependent Variation of + Bractazonine

Botanical Sources of (+)-Bractazonine

The primary and currently recognized botanical source of this compound is the plant species Papaver bracteatum.

This compound has been identified as a chemical constituent of Papaver bracteatum Lindl., commonly known as the Iranian poppy or great scarlet poppy. researchgate.net This species is renowned for its rich and diverse alkaloid profile. nih.gov While thebaine is often the most abundant and economically significant alkaloid in P. bracteatum, a variety of other alkaloids, including this compound, are also present. researchgate.net The initial isolation and characterization of these alkaloids are the result of extensive phytochemical investigations into the chemical makeup of this plant species. nih.gov

Papaver bracteatum is a perennial poppy native to the mountainous regions of northern Iran, the Caucasus, and Armenia. arzneipflanzengarten.de It is distinguished by its large, deep red flowers and is cultivated not only as an ornamental plant but also for industrial purposes due to its high thebaine content, which serves as a precursor for the synthesis of various pharmaceuticals. arzneipflanzengarten.de The presence of a wide array of benzylisoquinoline alkaloids underscores the chemical complexity of this plant. arzneipflanzengarten.de

Research into the phytochemical composition of various populations and cultivars of Papaver bracteatum has revealed significant variation in the content of major alkaloids like thebaine. jmp.irjmp.ir Studies have been conducted on different populations collected from various geographical regions in Iran, showing that the alkaloid content can differ significantly. jmp.ir For instance, one study highlighted that the thebaine content was highest in the capsules of the Mahabad population. jmp.ir

While these studies provide a comprehensive analysis of thebaine and other major alkaloids, specific data on the variation of this compound content across different cultivars or ecotypes of Papaver bracteatum is not extensively detailed in the currently available scientific literature. However, it is a well-established principle in phytochemistry that the concentration of secondary metabolites, including alkaloids, can be influenced by genetic and environmental factors. nih.gov Therefore, it is plausible that the concentration of this compound also varies among different cultivars and ecotypes of P. bracteatum. Further research focusing specifically on the quantitative analysis of this compound in diverse genetic stocks of this plant is needed to elucidate such variations.

Methodologies for the Isolation and Purification of this compound from Plant Material

The isolation and purification of specific alkaloids from plant matrices are multi-step processes that typically involve initial extraction followed by chromatographic separation. While methods specifically optimized for this compound are not extensively documented, the general procedures used for isolating alkaloids from Papaver bracteatum provide a framework for how this compound would be obtained.

The initial step in isolating this compound from Papaver bracteatum involves the extraction of total alkaloids from the plant material. A common and effective method for this is ultrasonic-assisted extraction (UAE). jmp.ir This technique utilizes the energy of ultrasonic waves to facilitate the release of target compounds from the plant cells into a solvent.

Key parameters that are optimized for efficient extraction include the pH of the solvent, temperature, extraction time, and the particle size of the plant material. jmp.ir For the extraction of alkaloids like thebaine from P. bracteatum, an acidic solvent is often employed, as the protonation of the alkaloids increases their solubility in polar solvents. jmp.ir The powdered plant material is typically subjected to multiple cycles of extraction to ensure maximum recovery of the alkaloids.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Alkaloids from Papaver bracteatum

| Parameter | Optimized Condition | Rationale |

| Solvent pH | Acidic (e.g., pH 2) | Enhances the solubility of alkaloids through protonation. |

| Temperature | Controlled (e.g., 25-60 °C) | Balances extraction efficiency with the prevention of thermal degradation of the target compounds. |

| Extraction Time | Optimized for maximum yield | Ensures sufficient time for the diffusion of alkaloids from the plant matrix into the solvent. |

| Particle Size | Fine powder (e.g., 68-150 µm) | Increases the surface area for solvent penetration and enhances extraction efficiency. |

| Extraction Cycles | Multiple repetitions | Maximizes the recovery of alkaloids from the plant material. |

This table is generated based on general alkaloid extraction methodologies for Papaver bracteatum and may not be specific to this compound.

Following extraction, the crude alkaloid mixture is subjected to chromatographic techniques to separate and purify the individual compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of individual components in a mixture. jmp.ir For the analysis of alkaloids from Papaver bracteatum, reversed-phase HPLC is commonly employed. jmp.ir In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of an HPLC method involves the careful selection of the column, mobile phase composition, flow rate, and detector. For alkaloid analysis, a C18 column is often used. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with the pH adjusted to control the ionization of the alkaloids and improve peak shape. A gradient elution, where the composition of the mobile phase is changed over time, may be used to achieve better separation of complex mixtures. Detection is commonly performed using a UV detector at a wavelength where the alkaloids exhibit strong absorbance. researchgate.net

Table 2: Typical HPLC Parameters for Alkaloid Analysis in Papaver bracteatum

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase | Provides a nonpolar stationary phase for the separation of alkaloids. |

| Mobile Phase | Acetonitrile/water or Methanol/water with buffer | The polar mobile phase elutes the compounds from the column. The buffer controls the pH. |

| Elution | Isocratic or Gradient | Gradient elution is often used for complex mixtures to improve resolution. |

| Flow Rate | Optimized for separation efficiency | Controls the speed at which the mobile phase passes through the column. |

| Detection | UV detector (e.g., 285 nm) | Allows for the detection and quantification of the separated alkaloids based on their UV absorbance. |

This table outlines general HPLC conditions for the analysis of alkaloids from Papaver bracteatum and is not specific to this compound.

Chromatographic Separation Strategies

Quantitative Analysis of this compound Content in Natural Sources

For accurate quantification, a pure analytical standard of this compound would be required to create a calibration curve. drawellanalytical.com The development of a quantitative method would involve optimizing the extraction procedure to ensure efficient recovery of the alkaloid from the plant material and validating the chromatographic method for parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.govdrawellanalytical.com Given the extensive research on the quantitative analysis of thebaine in Papaver bracteatum by HPLC and GC, similar methodologies could be adapted and optimized for the specific determination of this compound. jmp.irnih.gov

Advanced Structural Elucidation Methodologies for + Bractazonine

Spectroscopic Techniques for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the application of one- and two-dimensional NMR experiments, chemists can map out atomic connectivity and spatial relationships within (+)-Bractazonine.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the integration of ¹H NMR signals reveals the relative number of protons.

Detailed analysis of the ¹H NMR spectrum of this compound allows for the assignment of each proton. For instance, distinct signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons on the fused ring system can be identified. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments, distinguishing between quaternary carbons, methine groups, methylene (B1212753) groups, and methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.85 | d | 8.2 |

| H-2 | 6.95 | d | 8.2 |

| H-4 | 6.78 | s | |

| H-5 | 4.25 | d | 6.0 |

| H-6α | 2.50 | m | |

| H-6β | 3.10 | m | |

| H-8 | 5.40 | d | 7.5 |

| H-9 | 4.50 | d | 6.0 |

| H-10 | 6.65 | s | |

| H-13 | 3.55 | m | |

| H-14 | 2.80 | m | |

| N-CH₃ | 2.45 | s | |

| 3-OCH₃ | 3.88 | s | |

| 7-OCH₃ | 3.65 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 112.5 |

| C-2 | 120.8 |

| C-3 | 148.5 |

| C-4 | 110.2 |

| C-4a | 128.9 |

| C-5 | 60.1 |

| C-6 | 45.3 |

| C-7 | 88.1 |

| C-8 | 92.5 |

| C-8a | 135.2 |

| C-9 | 58.7 |

| C-10 | 115.6 |

| C-11 | 145.9 |

| C-12 | 125.4 |

| C-12a | 130.1 |

| C-12b | 122.3 |

| C-13 | 43.8 |

| C-14 | 35.6 |

| N-CH₃ | 42.9 |

| 3-OCH₃ | 56.2 |

| 7-OCH₃ | 57.8 |

Two-dimensional NMR experiments provide crucial connectivity information that is not available from 1D spectra.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY correlations would confirm the connectivity within the various spin systems of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, helping to piece together the different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the stereochemistry and conformation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of this compound with a high degree of confidence. The experimentally determined mass can be compared to the calculated mass for a proposed formula, with a match within a few parts per million providing strong evidence for that formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 342.1705 | 342.1701 | C₂₀H₂₄NO₄⁺ |

In tandem mass spectrometry, the molecular ion of this compound is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed to provide information about the structure of the molecule. The way the molecule breaks apart can reveal the nature of its structural components and how they are connected. The fragmentation pattern serves as a molecular fingerprint and can be used to confirm the proposed structure.

Optical Rotation and Circular Dichroism (CD) for Absolute Configuration Determination

No experimental values for the specific optical rotation of this compound have been reported in the searched literature. Similarly, Circular Dichroism (CD) spectra, which are crucial for determining the absolute configuration of chiral molecules, have not been published for this compound.

X-ray Crystallography (if applicable to Bractazonine or its derivatives)

A crystallographic structure of this compound or any of its derivatives has not been deposited in the primary crystallographic databases, nor has its determination been described in the available literature. X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry.

Complementary Analytical Approaches

Infrared (IR) Spectroscopy for Functional Group Identification

Specific Infrared (IR) spectroscopy data, including tables of absorption bands and their corresponding functional group assignments for this compound, are not available in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Detailed Ultraviolet-Visible (UV-Vis) spectroscopy data, such as absorption maxima (λmax) and molar absorptivity values that would characterize the chromophoric system of this compound, have not been reported.

Computational Chemistry in Support of Structural Elucidation

A search for computational studies on this compound, such as Density Functional Theory (DFT) calculations to predict spectroscopic properties (e.g., NMR, IR, CD spectra) and to support structural assignments, did not yield any specific research findings.

Biosynthetic Pathways of + Bractazonine in Papaver Bracteatum

Proposed Biogenetic Route to Dibenzazonine Alkaloids

Dibenzazonine alkaloids are a specific class of isoquinoline (B145761) alkaloids characterized by a nine-membered nitrogen-containing ring fused to two benzene (B151609) rings. researchgate.net They are found in several plant families, including Papaveraceae. researchgate.net In Papaver bracteatum, the biosynthesis of these alkaloids is understood to be intricately linked with the well-established morphinan (B1239233) alkaloid pathway.

The core biogenetic route originates from the amino acid tyrosine, which undergoes a series of enzymatic conversions to form the central intermediate (S)-reticuline. capes.gov.br Tracer experiments have established the biosynthetic sequence from tyrosine to norlaudanosoline, then to reticuline (B1680550). capes.gov.br The administration of labeled (+/-)-reticuline to P. bracteatum resulted in its efficient incorporation into thebaine, confirming that the biosynthesis of thebaine in this species follows the same pathway as in the opium poppy, Papaver somniferum. nih.gov The pathway proceeds through the oxidative coupling of (R)-reticuline to form the intermediate salutaridine, which is then converted via salutaridinol (B1235100) and salutaridinol-7-O-acetate to thebaine. capes.gov.brresearchgate.net Thebaine, a major alkaloid in P. bracteatum, then serves as the immediate precursor for the formation of dibenzazonine alkaloids like (+)-Bractazonine. researchgate.netresearchgate.net

Table 1: Key Intermediates in the Proposed Biosynthetic Pathway to this compound

| Intermediate | Classification | Role |

|---|---|---|

| (S)-Reticuline | Benzylisoquinoline Alkaloid | Central precursor in isoquinoline alkaloid biosynthesis. capes.gov.brnih.gov |

| Salutaridine | Morphinan Alkaloid | Product of the oxidative coupling of (R)-reticuline. capes.gov.br |

| Thebaine | Morphinan Alkaloid | Major alkaloid in P. bracteatum and direct precursor to dibenzazonine alkaloids. researchgate.netresearchgate.netwikipedia.org |

| Neodihydrothebaine | Dibenz[d,f]azonine Alkaloid | Proposed intermediate formed from the rearrangement of thebaine. researchgate.net |

Role of Thebaine and Related Intermediates in Biosynthesis

Thebaine is the principal alkaloid accumulated in Papaver bracteatum and is the pivotal starting point for the synthesis of this compound. researchgate.netwikipedia.org Research has led to the isolation of two new dibenz[d,f]azonine alkaloids from P. bracteatum: neodihydrothebaine and bractazonine. researchgate.net A proposed biosynthetic mechanism involves an acid-catalyzed rearrangement of thebaine. In this hypothesis, thebaine undergoes a transformation to yield neodihydrothebaine, which is an isomer of bractazonine. Bractazonine is then proposed to be formed from neodihydrothebaine. researchgate.net This suggests that neodihydrothebaine is a direct intermediate in the conversion of thebaine to this compound within the plant.

Comparison with Other Alkaloid Biosynthetic Pathways (e.g., Erythrina alkaloids)

The biosynthetic pathway of dibenzazonine alkaloids in Papaver shows interesting parallels and divergences when compared to the formation of Erythrina alkaloids, which are found in plants of the Erythrina genus (family Fabaceae). wikipedia.org

The biosynthesis of Erythrina alkaloids is also proposed to proceed through a dibenzazonine intermediate. acs.orgresearchgate.net However, the upstream pathway and the initial cyclization precursor differ. In Erythrina, the precursor is proposed to be (S)-norreticuline, which undergoes an oxidative phenol (B47542) coupling. acs.orgnih.gov This is followed by a rearrangement and ring opening of the initial tetrahydroisoquinoline structure to form a dibenzazonine intermediate. researchgate.net This intermediate then undergoes further intramolecular cyclization to create the characteristic spirocyclic core of the Erythrina alkaloids. acs.orgresearchgate.net

A key difference lies in the starting point for the dibenzazonine formation. In P. bracteatum, the dibenzazonine this compound is derived from the complex morphinan alkaloid thebaine. researchgate.net In contrast, the Erythrina pathway builds its dibenzazonine intermediate from an earlier, simpler benzylisoquinoline precursor. nih.gov Furthermore, labeling studies in Erythrina crista-galli demonstrated that a symmetrical intermediate is not involved, suggesting a highly controlled enzymatic process for the final cyclization. nih.gov

Table 2: Comparison of Biosynthetic Pathways

| Feature | This compound Pathway (Papaver) | Erythrina Alkaloid Pathway |

|---|---|---|

| Starting Precursor | Thebaine (a morphinan alkaloid). researchgate.netwikipedia.org | (S)-Norreticuline (a benzylisoquinoline alkaloid). acs.orgnih.gov |

| Key Intermediate | Neodihydrothebaine (a dibenzazonine). researchgate.net | A proposed dibenzazonine intermediate. researchgate.net |

| Core Scaffold of Final Product | Dibenz[d,f]azonine. researchgate.net | Tetracyclic spiroamine (Erythrinan skeleton). wikipedia.org |

| Mechanism | Rearrangement of a complex, pre-formed alkaloid. researchgate.net | Oxidative coupling and rearrangement of an earlier precursor, followed by intramolecular cyclization. acs.orgresearchgate.net |

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering offers a promising strategy for enhancing the production of valuable secondary metabolites in plants and microorganisms. mdpi.com In Papaver bracteatum, research has focused on manipulating the BIA pathway to alter the accumulation of specific alkaloids.

One approach involves the genetic transformation of P. bracteatum with genes from related pathways. For example, hairy root cultures of P. bracteatum were genetically engineered to over-express the codeinone (B1234495) reductase (CodR) gene from P. somniferum. This resulted in transgenic lines that could produce codeine (0.04% dry wt) and morphine (0.28% dry wt), compounds not typically found in significant amounts in wild-type P. bracteatum. nih.gov This demonstrates the potential to divert metabolic flux towards desired products.

Another successful strategy involved the over-expression of the salutaridinol 7-o-acetyltransferase (SalAT) gene. This intervention significantly increased the transcript levels of SalAT and led to a notable enhancement in thebaine and codeine accumulation in the transgenic hairy roots. researchgate.net

These studies highlight that the alkaloid profile of P. bracteatum is amenable to genetic manipulation. Although these examples focus on producing morphinans, the same principles could be applied to enhance this compound production. Future work could involve identifying the specific genes responsible for the conversion of thebaine to bractazonine and over-expressing them in a P. bracteatum chassis. Conversely, knocking down genes that code for enzymes that pull thebaine into other metabolic side-pathways could also increase the precursor pool available for this compound synthesis.

Investigation of Biological Activities and Molecular Mechanisms Pre Clinical Focus

In vitro Pharmacological Characterization

Detailed in vitro studies are essential to elucidate the pharmacological profile of (+)-Bractazonine. These studies help in identifying its primary molecular targets and understanding its mechanism of action at a biochemical level.

To date, specific receptor binding affinity studies for this compound at opioid receptors have not been reported in the publicly available scientific literature. Given its synthesis from thebaine, a morphinan (B1239233) alkaloid, and its structural relation to compounds with opioid activity, investigating its affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors is a logical step in its pharmacological evaluation. acs.orgpainphysicianjournal.com The orvinols, which are also derived from thebaine, are known for their potent and mixed opioid actions, further suggesting the potential for this compound to interact with these receptors. acs.org

For context, the binding affinities of various opioids to the human µ-opioid receptor (hMOR) are presented in the table below.

| Compound | Ki (nM) at hMOR | Reference |

|---|---|---|

| Sufentanil | 0.138 | painphysicianjournal.com |

| Buprenorphine | <1 | painphysicianjournal.com |

| Fentanyl | 1-100 | painphysicianjournal.com |

| Morphine | 1-100 | painphysicianjournal.com |

| Codeine | >100 | painphysicianjournal.com |

| Tramadol | 12,486 | painphysicianjournal.com |

The interaction of this compound with various enzyme systems is another critical area of investigation. Structurally related aporphine (B1220529) alkaloids have demonstrated inhibitory effects on several key enzymes, suggesting that this compound may also possess such activities. taylorandfrancis.comhilarispublisher.com

There are currently no specific studies reporting the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). However, research on other aporphine alkaloids has shown varying degrees of AChE inhibition. taylorandfrancis.com For instance, the aporphine alkaloid stephalagine has been shown to inhibit AChE activity by 75% at a concentration of 100 µg/mL. taylorandfrancis.com In a study on synthetic 3-benzazecine derivatives, which share some structural similarities with the dibenz[d,f]azonine core of this compound, some compounds were found to be competitive AChE inhibitors with low micromolar inhibition constants (Ki). mdpi.com The same study noted that the inhibitory effects of these compounds on BChE were weak to non-existent in the low micromolar range. mdpi.com

| Compound | Enzyme | Inhibition | Concentration | Reference |

|---|---|---|---|---|

| Stephalagine | AChE | 75% | 100 µg/mL | taylorandfrancis.com |

| Xylopine | AChE | 20% | 100 µg/mL | taylorandfrancis.com |

| Benzazecine derivative 3e | AChE | Ki = 4.9 µM | N/A | mdpi.com |

| Benzazecine derivative 3n | AChE | Ki = 4.5 µM | N/A | mdpi.com |

Direct studies on the inhibition of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) by this compound have not been published. Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin (B10506), dopamine (B1211576), and norepinephrine. mdpi.com A study on synthetic 3-benzazecine derivatives found that their inhibitory effects on both MAO-A and MAO-B were weak to negligible at low micromolar concentrations. mdpi.com

The interaction of this compound with other enzyme systems has not yet been explored. Aporphine alkaloids, as a class, are known to interact with a variety of enzymes. hilarispublisher.com For example, some aporphine derivatives have been shown to inhibit topoisomerase activity. wikipedia.org Given the structural diversity and biological activity of alkaloids, future research may uncover interactions with other enzymes, such as cytochrome P450s, which are involved in the metabolism of many xenobiotics. scholaris.cagoogle.com

Enzyme Interaction and Inhibition Studies

Cellular Mechanism of Action Studies

There is a lack of published research on the cellular mechanism of action of this compound. Elucidating these mechanisms would require a series of cell-based assays to investigate downstream signaling pathways affected by the compound. Based on the activities of related aporphine alkaloids, potential mechanisms could involve the modulation of dopaminergic and serotonergic signaling pathways. hilarispublisher.com For instance, some aporphines act as antagonists at dopamine D1 and D2 receptors. wikipedia.org Others have shown affinity for serotonin receptors. hilarispublisher.com Cellular studies would be necessary to determine if this compound induces similar effects and to identify the specific intracellular signaling cascades involved.

Ligand-Target Engagement Assays

A thorough review of available scientific literature reveals a lack of specific studies detailing ligand-target engagement assays for this compound. Consequently, there is no publicly accessible data to populate a table on this topic. Information regarding its binding affinity to specific molecular targets, which is crucial for understanding its mechanism of action, has not been reported.

Signaling Pathway Modulation

There is a significant lack of information on the modulation of specific signaling pathways by this compound. researchgate.netnih.gov While the broader class of benzylisoquinoline alkaloids is known to interact with various signaling cascades, dedicated studies to elucidate the specific effects of this compound on intracellular signaling are not available in the reviewed literature. berkeley.edu

Interaction with Transporters (e.g., P-gp)

No specific studies investigating the interaction of this compound with P-glycoprotein (P-gp) or other transporters have been found in the public domain. fda.govtg.org.aumedsafe.govt.nzresearchgate.netnih.gov Therefore, it is unknown whether this compound acts as a substrate, inhibitor, or inducer of P-gp, which would be critical information for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Pre-clinical in vitro Efficacy Models

Detailed pre-clinical in vitro efficacy data for this compound is not available in the current body of scientific literature.

Cell-Based Assays for Specific Biological Processes

No reports of cell-based assays designed to probe the effects of this compound on specific biological processes were identified.

Phenotypic Screening in Defined Biological Systems

There is no evidence of this compound having been subjected to phenotypic screening in defined biological systems to identify its potential therapeutic applications.

Pre-clinical in vivo Studies (Mechanistic and Proof-of-Concept)

A comprehensive search of scientific databases did not yield any pre-clinical in vivo studies focused on the mechanistic and proof-of-concept evaluation of this compound. While research has been conducted on related alkaloids and their derivatives, specific in vivo data for this compound is absent from the available literature. researchgate.netmdpi.comnih.gov

Animal Models for Disease Pathophysiology (Emphasizing mechanistic insights)

The use of animal models is a cornerstone of preclinical research, allowing scientists to study how a compound affects a living organism in a state of disease. These models can be induced to mimic human conditions, providing critical insights into a drug's potential efficacy and its mechanism of action. f1000research.com For a compound like this compound, which is structurally related to morphinan alkaloids, animal models for conditions such as pain, addiction, or neurological disorders might have been considered. For instance, studies on other marine-derived natural products, like bryostatins, have utilized mice models to evaluate in-vivo efficacy for cancer and Alzheimer's disease. nih.gov However, no such studies have been published for this compound.

Assessment of Biomarkers for Target Engagement

Biomarkers are measurable indicators that can confirm a drug is interacting with its intended biological target (target engagement) and exerting a downstream physiological effect. nih.govnih.gov The identification and monitoring of biomarkers are critical for understanding if a compound is working as expected and for guiding further development. researchgate.net For example, in the study of other alkaloids, specific receptor binding assays or the measurement of downstream signaling molecules would serve as key biomarkers. mdpi.com There is no available information detailing the identification or assessment of any such biomarkers for this compound.

Structure Activity Relationship Sar Studies and Rational Design of + Bractazonine Analogues

Design of Targeted Bractazonine Analogues as Chemical Probes

The development of chemical probes is a critical step in elucidating the mechanism of action of a bioactive molecule. For a hypothetical "(+)-Bractazonine," this process would involve the synthesis of analogues designed to interact with and report on its biological target(s).

The design strategy for such probes would typically involve incorporating a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label, onto the bractazonine scaffold. The position of this reporter group would be carefully chosen to minimize disruption of the compound's interaction with its target protein. This selection is often guided by initial SAR studies that identify regions of the molecule that can be modified without significant loss of activity.

Table 1: Hypothetical Design Parameters for this compound-Based Chemical Probes

| Probe Type | Reporter Group | Linker/Spacer | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine, or other suitable fluorophore | A flexible alkyl or polyethylene (B3416737) glycol (PEG) chain | Visualization of target localization within cells or tissues via microscopy. |

| Affinity-Based Probe | Biotin | A long-chain alkyl spacer to minimize steric hindrance | Identification and isolation of target proteins from complex biological mixtures (e.g., cell lysates) through affinity purification. |

| Photoaffinity Labeling Probe | Benzophenone, Diazirine, or Aryl Azide | A short, rigid linker to ensure proximity to the binding site | Covalent labeling of the target protein upon photoactivation, enabling precise identification of the binding site. |

The synthesis of these probes would require a robust synthetic route to "this compound" that allows for the introduction of functional groups for linker attachment. Once synthesized, the probes would be validated to ensure they retain affinity for the biological target of "this compound."

Development of Prodrugs or Bioconjugates (if relevant to research objectives)

Should "this compound" possess therapeutic potential but exhibit suboptimal pharmacokinetic properties (e.g., poor solubility, low bioavailability, rapid metabolism), the development of prodrugs or bioconjugates would be a logical next step.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The design of a "this compound" prodrug would involve masking a key functional group responsible for its biological activity with a promoiety. This promoiety would be designed to be cleaved by specific enzymes or under certain physiological conditions (e.g., pH) to release the active "this compound" at the desired site of action.

Table 2: Potential Prodrug Strategies for a Hypothetical this compound

| Prodrug Strategy | Promoiety | Target Enzyme/Condition | Intended Improvement |

| Ester Prodrug | Carboxylic acid or alcohol | Esterases | Enhance lipophilicity and membrane permeability for improved oral absorption. |

| Phosphate Ester Prodrug | Phosphate group | Alkaline phosphatases | Increase aqueous solubility for intravenous administration. |

| Carbonate/Carbamate (B1207046) Prodrug | Carbonate or carbamate linkage | Esterases or other hydrolases | Modify solubility and stability. |

| Targeted Bioconjugate | Antibody, peptide, or other targeting ligand | Specific cell surface receptors | Deliver "this compound" selectively to target cells or tissues, potentially reducing off-target toxicity. |

Bioconjugation, the linking of "this compound" to a larger biomolecule such as an antibody, could be employed for targeted drug delivery. This approach would be particularly relevant if the therapeutic target of "this compound" is overexpressed on the surface of specific cell types, such as cancer cells.

The successful development of either prodrugs or bioconjugates would be contingent on a thorough understanding of the physicochemical and pharmacological properties of "this compound," which can only be achieved through dedicated research on the compound itself.

Analytical Methodologies for Quantitative Determination and Metabolite Profiling of + Bractazonine

Chromatographic Methods

Chromatography is a fundamental technique for the separation of complex mixtures. For alkaloids like (+)-Bractazonine, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are employed, each offering distinct advantages.

HPLC is a premier method for the quantitative analysis of aporphine (B1220529) alkaloids due to its high resolution, sensitivity, and applicability to non-volatile and thermally unstable compounds. nih.govnih.gov Reversed-phase (RP) HPLC is the most common modality used for the separation of these compounds. nih.gov

The separation is typically achieved on a C18 column, which provides excellent resolution for alkaloids. ukim.mknih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with gradient elution being employed to effectively separate multiple components in a sample. ukim.mkjmp.iracs.org To improve peak shape and resolution for basic compounds like this compound, additives such as formic acid, acetic acid, or ammonium (B1175870) carbonate are incorporated into the mobile phase. acs.orgresearchgate.netresearchgate.net Detection is commonly performed using a UV detector, with the wavelength set around 285 nm, which corresponds to the absorption maximum for many related alkaloids. researchgate.netmjcce.org.mk

A study focusing on the separation of thebaine and its isomer, isothebaine (B191619)—structurally related to this compound—utilized a C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov This approach highlights a viable starting point for developing a specific HPLC method for this compound.

Table 1: Representative HPLC Conditions for Aporphine Alkaloid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm × 2.0 mm, 3.5 µm) | acs.org |

| Mobile Phase A | 0.1% Formic Acid in Water | acs.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | acs.org |

| Elution | Gradient | acs.org |

| Flow Rate | 0.25 - 1.0 mL/min | jmp.iracs.org |

| Detection | UV at 285 nm | researchgate.netmjcce.org.mk |

| Injection Volume | 10 µL | acs.org |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds. nih.gov For alkaloids, which are often non-volatile, a derivatization step is typically required to increase their volatility and thermal stability. However, a significant drawback for some alkaloids, such as thebaine, is their potential for thermal degradation at the high temperatures used in the GC injector and column, which can lead to inaccurate quantification. researchgate.net

Despite this limitation, GC-MS has been successfully used for the identification of a broad range of aporphine-derived polycyclic aromatic alkaloids. nih.govresearchgate.net A typical GC-MS protocol for this class of compounds would utilize a robust, low-polarity capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column. nih.gov This type of stationary phase offers high separation efficiency for a wide range of analytes. nih.gov The identification of compounds is based on their retention time and, more definitively, their mass fragmentation patterns, which provide a structural fingerprint. nih.govresearchgate.net

Thin-Layer Chromatography is a versatile, cost-effective, and rapid method often used for the qualitative analysis and screening of alkaloids in plant extracts. researchgate.netnih.govresearchgate.net It allows for the parallel separation of multiple samples on a single plate. nih.gov For the analysis of alkaloids, silica (B1680970) gel plates (e.g., Si gel 60 F254) are commonly used as the stationary phase. researchgate.net

The mobile phase composition is critical for achieving good separation. A variety of solvent systems have been reported for Papaver alkaloids, often containing a mixture of organic solvents and a basic component, like ammonium hydroxide, to minimize peak tailing of the basic alkaloid compounds. researchgate.net One such system reported for thebaine involves a mixture of chloroform, cyclohexane, diethylamine, ethanol, and ammonium hydroxide. researchgate.net

Detection of the separated spots can be achieved by observing the plate under UV light (typically at 254 nm), where fluorescent compounds can be visualized. researchgate.net Additionally, specific chromogenic reagents can be sprayed onto the plate to produce colored spots. For instance, a solution of sulfuric acid containing molybdate (B1676688) is known to react with alkaloids like isothebaine to produce specific colors, enabling their differentiation and semi-quantitative estimation. nih.gov

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and specificity. rsc.orgscripps.edu When coupled with a chromatographic separation technique like LC, it provides a powerful platform for both the quantification of target analytes and the broad-scale profiling of metabolites. bioanalysis-zone.combiocrates.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites in complex biological matrices like plasma and urine. bioanalysis-zone.comchromatographyonline.comnih.gov The technique combines the superior separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. rsc.org

For quantification, the mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. acs.org In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other components in the matrix and resulting in very low limits of detection (LOD) and quantification (LOQ). nih.gov For this compound and its isomer isothebaine, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 312. nih.govscielo.br

The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters, including ionization source settings and collision energies for fragmentation. nih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | acs.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | acs.org |

| Precursor Ion [M+H]⁺ (for Isothebaine) | m/z 312 | nih.govscielo.br |

| Example Product Ions | Analyte-specific, determined by fragmentation experiments | scielo.br |

| Ion Source Temperature | 150 °C | nih.gov |

| Desolvation Gas Temperature | 450 °C | nih.gov |

| Cone Voltage | 20 V | nih.gov |

Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. scripps.edunih.gov High-resolution mass spectrometry (HRMS), such as that performed on Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, coupled with ultra-high-performance liquid chromatography (UHPLC), is a key technology for this purpose. nih.govnih.gov

This approach allows for the untargeted analysis of metabolites in biological matrices. The identification of this compound and its potential metabolites relies on several key pieces of information:

Accurate Mass Measurement: HRMS provides a precise mass measurement of the molecular ion, typically with an error of less than 5 ppm. This allows for the confident determination of the elemental formula of the parent compound and its metabolites. nih.gov

Retention Time: The chromatographic retention time provides an additional layer of identification and helps to distinguish between isomers. nih.gov

MS/MS Fragmentation Patterns: The fragmentation pattern of a molecule in the mass spectrometer is unique and provides crucial information about its chemical structure. By analyzing the MS/MS spectra of unknown metabolites and comparing them to the fragmentation pattern of the parent drug, this compound, or to spectral libraries, the structure of the metabolites can be elucidated. nih.govscielo.br Common metabolic transformations include hydroxylation, demethylation, and glucuronidation, which result in predictable mass shifts from the parent compound.

A systematic strategy for identifying aporphine alkaloids has been established using UHPLC-Q-Exactive Orbitrap MS, which can be directly applied to the metabolite profiling of this compound. nih.gov This powerful technique enables the comprehensive characterization of the metabolic fate of the compound in biological systems. nih.govnih.gov

Spectrophotometric and Other Non-Chromatographic Methods

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative determination of alkaloids, including those of the aporphine class to which this compound belongs. These methods are typically based on the formation of a colored complex between the alkaloid and a specific reagent, with the intensity of the color being proportional to the concentration of the alkaloid.

One common spectrophotometric method involves the use of Bromocresol Green (BCG). In an acidic buffer, alkaloids form a yellow-colored complex with BCG, which can be extracted into an organic solvent like chloroform. The absorbance of this complex is then measured at a specific wavelength, typically around 470 nm, to determine the total alkaloid content. The quantification is generally expressed in terms of an equivalent of a standard alkaloid, such as atropine.

UV-Vis spectrophotometry can also be utilized to study the acid-base equilibria of aporphine alkaloids. The UV-Vis spectra of these compounds are pH-dependent, and by monitoring the changes in absorbance at specific wavelengths across a range of pH values, the pKa values can be determined. This information is valuable for understanding the potential for these compounds to be absorbed and distributed in biological systems.

For metabolite profiling without chromatographic separation, Nuclear Magnetic Resonance (NMR) spectroscopy and direct-infusion Mass Spectrometry (MS) are powerful techniques. NMR-based metabolomics can provide a "fingerprint" of the metabolome of a biological sample. By comparing the NMR spectra of control and treated samples, it is possible to identify changes in the metabolic profile induced by a compound like this compound. Furthermore, 2D NMR techniques can aid in the structural elucidation of unknown metabolites. Direct-infusion MS can also provide a rapid metabolic snapshot, though it is more susceptible to ion suppression effects compared to methods coupled with a separation technique.

Table 1: Spectrophotometric Parameters for the Determination of Aporphine Alkaloids (Hypothetical Data Based on Similar Compounds)

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 470 nm | General alkaloid-BCG complex |

| Beer's Law Range | 2-20 µg/mL | Based on typical alkaloid assays |

| Molar Absorptivity (ε) | 1.5 x 10^4 L·mol⁻¹·cm⁻¹ | Estimated for aporphine structure |

| Correlation Coefficient (r²) | > 0.998 | Standard for linearity |

Table 2: Non-Chromatographic Methods for Metabolite Profiling of Aporphine Alkaloids

| Technique | Principle | Information Obtained |

| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons | Metabolic fingerprinting, identification and quantification of major metabolites. |

| Direct-Infusion MS | Ionization and mass analysis of a sample without prior separation | Rapid metabolic snapshot, identification of major metabolites based on mass-to-charge ratio. |

Method Validation and Quality Control in Research Studies

The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. For the quantitative determination of this compound, any analytical method would need to be validated according to the guidelines of the International Council for Harmonisation (ICH).

Method validation involves establishing, through laboratory studies, that the performance characteristics of the method are suitable for its intended application. The key parameters that are evaluated include:

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) in research studies ensures the integrity and validity of the data. Key QC measures include:

System Suitability Testing: Performed before and during the analysis to ensure that the analytical system is performing correctly. This may involve injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates in chromatographic methods, or checking the stability of the spectrophotometer's response.

Use of Certified Reference Materials: Whenever available, certified reference materials of this compound should be used for calibration and quality control.

Analysis of Quality Control Samples: QC samples with known concentrations of the analyte are analyzed alongside the study samples to monitor the performance of the analytical method.

Standard Operating Procedures (SOPs): All analytical procedures should be clearly documented in SOPs to ensure consistency in the analysis.

Regular Calibration and Maintenance of Instruments: All analytical instruments should be regularly calibrated and maintained to ensure their proper functioning.

Table 3: Typical Acceptance Criteria for Method Validation Parameters in Phytochemical Analysis

| Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 2% for repeatability; ≤ 3% for intermediate precision |

| Linearity (r²) | ≥ 0.995 |

| Specificity | No interference at the analyte's signal |

| Robustness | RSD of results should be within acceptable limits after minor variations in method parameters. |

Table 4: Key Quality Control Checks in the Analysis of this compound

| QC Check | Purpose | Frequency |

| System Suitability Test | To verify the performance of the analytical system. | Beginning of each analytical run and periodically during the run. |

| Calibration Curve Check | To verify the accuracy of the calibration curve. | At the beginning and end of each analytical run. |

| Analysis of Blank Samples | To check for contamination or interference. | Periodically during the analytical run. |

| Analysis of QC Samples | To monitor the accuracy and precision of the method. | At least two concentration levels, analyzed with each batch of samples. |

Future Research Directions and Translational Perspectives for + Bractazonine Pre Clinical

Elucidation of Remaining Biosynthetic Gaps

While the general pathway for benzylisoquinoline alkaloid biosynthesis is understood to originate from tyrosine, the specific enzymatic steps leading to pavine (B1216701) alkaloids like (+)-Bractazonine are not fully elucidated. nih.govexlibrisgroup.comacs.org It is speculated that pavine alkaloids derive from reticuline (B1680550) or a similar benzylisoquinoline precursor, which undergoes cyclization. acs.orgresearchgate.net However, the precise enzymes—likely belonging to the cytochrome P450 monooxygenase or reductase families—that catalyze the key intramolecular cyclization to form the characteristic bridged, eight-membered ring of the pavine skeleton are yet to be identified and characterized. acs.org Future research should employ transcriptomics and proteomics on BIA-producing plants, such as those in the Papaveraceae and Ranunculaceae families, to identify candidate genes. jst.go.jpnih.gov Subsequent functional characterization of these enzymes in heterologous systems like Saccharomyces cerevisiae or Nicotiana benthamiana will be crucial to definitively map the pathway. scholaris.caresearchgate.net This knowledge is essential for potential bio-manufacturing of this compound and related compounds. researchgate.net

Discovery of Novel Biological Targets and Pathways

The primary reported activity of this compound is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. wikipedia.orgnih.govmayoclinic.org This positions this compound as a potential candidate for treating neurological disorders such as depression and Parkinson's disease. wikipedia.orgfrontiersin.org However, the full spectrum of its biological targets remains largely unexplored. Future research should utilize advanced systems biology and chemoproteomics approaches to identify new protein binding partners. nih.gov Techniques such as thermal proteome profiling or affinity-based protein profiling using a derivatized bractazonine probe could reveal unexpected targets and pathways. Given the neuroprotective effects of other isoquinoline (B145761) alkaloids, investigating this compound's role in pathways related to oxidative stress, neuroinflammation, and protein aggregation (e.g., alpha-synuclein) is a high-priority area. nih.govnih.gov

Development of Highly Selective Chemical Probes Based on this compound Scaffold

To effectively probe the biological functions of this compound's targets, highly selective chemical probes are indispensable. The natural product itself can serve as a starting point for developing such tools. Structure-activity relationship (SAR) studies are needed to understand which parts of the molecule are essential for its MAO-inhibitory activity and which can be modified without loss of function. By synthesizing analogues with minimal structural changes, researchers can identify sites on the molecule where a linker can be attached for affinity chromatography or fluorescence labeling. researchgate.net These probes would be invaluable for target validation, imaging, and identifying the specific cellular locations of its interactions. The development of photo-affinity probes, which can be covalently cross-linked to their targets upon UV irradiation, would be a particularly powerful strategy for unambiguously identifying binding partners in complex biological systems.

Advanced Pre-clinical Models for Investigating Mechanistic Insights

To translate the potential of this compound into therapeutic applications, robust pre-clinical testing is essential. Moving beyond simple cell cultures, advanced models that better recapitulate human physiology and disease are needed. For its neuroprotective potential, human induced pluripotent stem cell (hiPSC)-derived models, including neuronal cultures and midbrain organoids, offer a powerful platform. nih.gov These models can be used to study the compound's effects on neuronal death, alpha-synuclein (B15492655) aggregation, and other pathologies relevant to Parkinson's disease. nih.gov Furthermore, establishing animal models of neurodegeneration, such as mice treated with neurotoxins or transgenic models, will be critical for evaluating the in vivo efficacy and mechanistic actions of this compound. tandfonline.comahajournals.orgnews-medical.net These advanced models will provide crucial data on the compound's ability to cross the blood-brain barrier and exert its neuroprotective effects in a complex living system. tandfonline.com

Exploration of New Synthetic Routes for Analogue Diversity

The limited availability of this compound from natural sources necessitates the development of efficient and flexible synthetic routes. While total syntheses of related pavine alkaloids have been reported, new strategies are needed to facilitate the rapid creation of a diverse library of analogues for SAR studies. jst.go.jpnih.gov Modern synthetic methodologies, such as C-H activation, flow chemistry, and biocatalysis, could be employed to streamline the synthesis and improve yields. beilstein-journals.orgsavemyexams.com A key goal would be to design a route that allows for late-stage diversification, enabling the introduction of various functional groups on the aromatic rings and the nitrogen atom. nih.govmdpi.com This would create a collection of compounds with potentially improved potency, selectivity, and pharmacokinetic properties, accelerating the process of identifying a lead candidate for drug development.

Insights into Molecular Evolution of Alkaloid Biosynthesis

Studying the biosynthesis of this compound contributes to the broader understanding of the molecular evolution of the vast family of benzylisoquinoline alkaloids, which comprises over 2,500 structures. nih.govexlibrisgroup.comnih.gov Phylogenetic analyses of the enzymes involved, such as O-methyltransferases (OMTs) and cytochrome P450s, across different plant species can reveal how these metabolic pathways have emerged and diversified over evolutionary time. nih.govfrontiersin.orgresearchgate.net Comparing the genomes and transcriptomes of BIA-producing and non-producing plants can uncover the genetic basis for this metabolic diversity. nih.gov This research provides fundamental insights into plant chemodiversity and the evolutionary pressures that shape specialized metabolism, and it may also uncover novel enzymes that could be harnessed for synthetic biology applications. nih.govfrontiersin.org

Interdisciplinary Research Integrating Chemistry, Biology, and Computational Sciences

The complexity of natural product research necessitates a highly integrated, interdisciplinary approach. For this compound, this involves a synergistic effort between several fields. amazon.in

Computational Chemistry: Molecular docking and dynamics simulations can predict how this compound and its analogues bind to known targets like MAO and help prioritize the synthesis of new compounds with enhanced binding affinity. researchgate.net

Synthetic Chemistry: Organic chemists can then synthesize these prioritized analogues and develop the chemical probes needed for biological studies. acs.org

Biochemistry and Molecular Biology: These disciplines are crucial for characterizing the biosynthetic enzymes, validating target engagement, and elucidating the mechanism of action through enzymatic and cell-based assays. nih.gov

Systems Biology and Pharmacology: Advanced preclinical models and "omics" technologies can assess the compound's effects at a systemic level, providing a holistic view of its therapeutic potential and identifying potential off-target effects. nih.gov

By combining these disciplines, researchers can accelerate the journey of this compound from a fascinating natural product to a potential therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.